5-(3-Bromophenyl)-4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromophenyl)-4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrol-2-one core, substituted with bromophenyl, chlorobenzoyl, dibutylamino propyl, and hydroxy groups, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-bromophenyl acetic acid and 4-chlorobenzoyl chloride under acidic or basic conditions.
Substitution Reactions: Introduction of the dibutylamino propyl group can be done via nucleophilic substitution reactions using dibutylamine and a suitable alkylating agent.
Hydroxylation: The hydroxy group can be introduced through selective hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or organic peroxides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl group (from the benzoyl moiety) can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromophenyl and chlorobenzoyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts reagents.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential anti-inflammatory, antimicrobial, or anticancer activities.
Medicine
In medicine, derivatives of this compound might be explored for therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development.
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals, dyes, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Bromophenyl)-4-(4-methylbenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 5-(3-Bromophenyl)-4-(4-chlorobenzoyl)-1-[3-(diethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
Compared to similar compounds, 5-(3-Bromophenyl)-4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is unique due to the specific combination of its substituents. The presence of both bromophenyl and chlorobenzoyl groups, along with the dibutylamino propyl chain, provides a distinct set of chemical and biological properties that can be leveraged for specialized applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C28H34BrClN2O3 |
---|---|
Molecular Weight |
561.9 g/mol |
IUPAC Name |
(4Z)-5-(3-bromophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[3-(dibutylamino)propyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H34BrClN2O3/c1-3-5-15-31(16-6-4-2)17-8-18-32-25(21-9-7-10-22(29)19-21)24(27(34)28(32)35)26(33)20-11-13-23(30)14-12-20/h7,9-14,19,25,33H,3-6,8,15-18H2,1-2H3/b26-24- |
InChI Key |
GVOMZPSNABAONJ-LCUIJRPUSA-N |
Isomeric SMILES |
CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=C(C=C2)Cl)/O)/C(=O)C1=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.